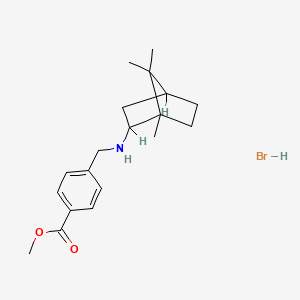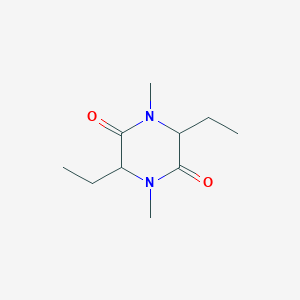
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by its two ethyl and two methyl substituents on the piperazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The choice of reagents and catalysts, as well as the optimization of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketopiperazines.
Reduction: Reduction reactions can yield piperazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketopiperazines, while substitution reactions can introduce various functional groups, leading to a wide range of piperazine derivatives.
Scientific Research Applications
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Piperazine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some piperazine derivatives are used in pharmaceuticals for their therapeutic effects.
Industry: This compound can be used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of ethyl and methyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be compared with other piperazine derivatives such as:
2,5-Piperazinedione: Lacks the ethyl and methyl substituents, leading to different chemical properties and reactivity.
3,6-Dimethyl-2,5-piperazinedione: Similar structure but without the ethyl groups, which can affect its biological activity and chemical behavior.
1,4-Dimethylpiperazine-2,3-dione: Another related compound with different substitution patterns, leading to unique properties.
Properties
CAS No. |
35727-24-3 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3,6-diethyl-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2/c1-5-7-9(13)12(4)8(6-2)10(14)11(7)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
VSBICKSSVFFDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)N1C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


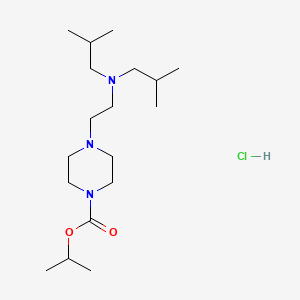
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
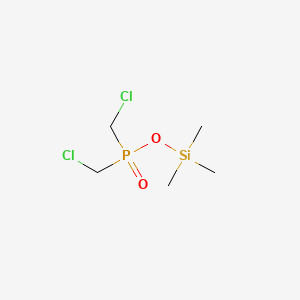
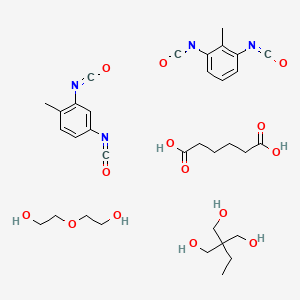
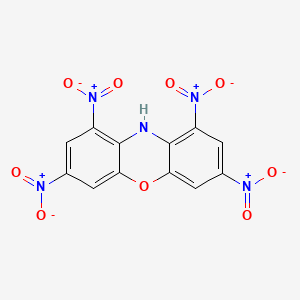
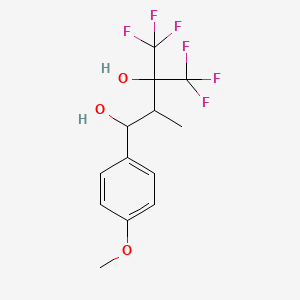
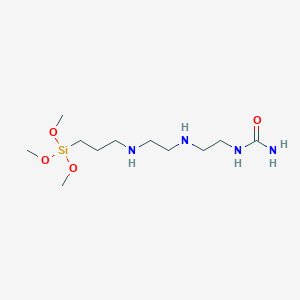

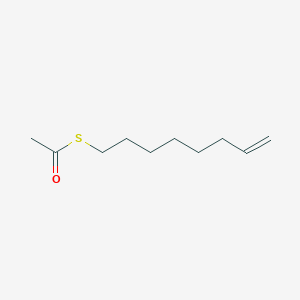
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
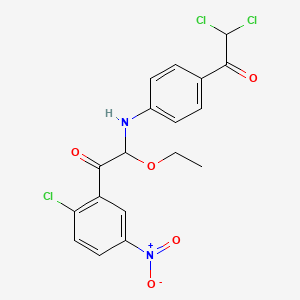
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
